[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate
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Overview
Description
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group, a cyclohexylidene moiety, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate typically involves multiple steps, including the formation of the cyclohexylidene intermediate and the subsequent attachment of the dinitrophenyl and benzenesulfonate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate can be compared with other similar compounds, such as:
- [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate
- [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] toluenesulfonate
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c22-20(23)13-10-11-16(18(12-13)21(24)25)15-8-4-5-9-17(15)19-28-29(26,27)14-6-2-1-3-7-14/h1-3,6-7,10-12,15H,4-5,8-9H2/b19-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGOEBIVIPOJAY-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOS(=O)(=O)C2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OS(=O)(=O)C2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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